molecular formula C18H22N2O2S B11336569 2-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

2-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11336569
M. Wt: 330.4 g/mol
InChI Key: HMGUCSWKOHWLPA-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound featuring a benzamide core substituted with a morpholine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride.

    Amide Formation: The benzoyl chloride is then reacted with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine under basic conditions to form the desired benzamide.

The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reactions are typically carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[2-(piperidin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-methyl-N-[2-(morpholin-4-yl)-2-(furan-2-yl)ethyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of both the morpholine and thiophene rings in 2-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide provides a unique combination of solubility, bioavailability, and electronic properties, making it distinct from other similar compounds.

This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of chemical research

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C18H22N2O2S/c1-14-5-2-3-6-15(14)18(21)19-13-16(17-7-4-12-23-17)20-8-10-22-11-9-20/h2-7,12,16H,8-11,13H2,1H3,(H,19,21)

InChI Key

HMGUCSWKOHWLPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCOCC3

Origin of Product

United States

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